molecular formula C11H9ClN6O2 B1241965 6-Chloro-2-[N'-(2-nitro-benzylidene)-hydrazino]-pyrimidin-4-ylamine

6-Chloro-2-[N'-(2-nitro-benzylidene)-hydrazino]-pyrimidin-4-ylamine

Cat. No.: B1241965
M. Wt: 292.68 g/mol
InChI Key: LUKAPZZRMFXHBT-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N2-[(2-nitrophenyl)methylideneamino]pyrimidine-2,4-diamine is a C-nitro compound.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has shown that derivatives of this compound have significant antimicrobial and antifungal properties. Maddila et al. (2016) synthesized a series of compounds structurally related to this chemical and found that they exhibit excellent antibacterial and antifungal activities, surpassing standard drugs in efficacy (Maddila et al., 2016). Similarly, Chundawat et al. (2014) synthesized fluorine-containing derivatives and screened them for antibacterial and antifungal activities, with some compounds showing promising results (Chundawat et al., 2014).

DNA Methylation and Antitumor Properties

The compound and its derivatives have been studied for their influence on DNA methylation and potential antitumor properties. Grigoryan et al. (2012) investigated how the reactions of similar pyrimidine compounds with various agents affect DNA methylation and found indications of antitumor properties (Grigoryan et al., 2012).

Anti-Inflammatory and Analgesic Activities

Some derivatives have been evaluated for their anti-inflammatory and analgesic properties. A study by Antre et al. (2011) on pyrazolone derivatives attached to a pyrimidine moiety revealed significant anti-inflammatory, analgesic, and antipyretic activities (Antre et al., 2011).

Properties

Molecular Formula

C11H9ClN6O2

Molecular Weight

292.68 g/mol

IUPAC Name

6-chloro-2-N-[(E)-(2-nitrophenyl)methylideneamino]pyrimidine-2,4-diamine

InChI

InChI=1S/C11H9ClN6O2/c12-9-5-10(13)16-11(15-9)17-14-6-7-3-1-2-4-8(7)18(19)20/h1-6H,(H3,13,15,16,17)/b14-6+

InChI Key

LUKAPZZRMFXHBT-MKMNVTDBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC(=CC(=N2)Cl)N)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)C=NNC2=NC(=CC(=N2)Cl)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC(=CC(=N2)Cl)N)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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